molecular formula C13H21NO B2813210 4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine CAS No. 2108848-82-2

4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2813210
CAS No.: 2108848-82-2
M. Wt: 207.317
InChI Key: VUCAKINZGUXVAH-UHFFFAOYSA-N
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Description

4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The oxan-3-yl group is a substituent derived from tetrahydropyran, a saturated six-membered ring containing five carbon atoms and one oxygen atom. The prop-2-ynyl group is an alkyne substituent, characterized by a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through a nucleophilic substitution reaction using tetrahydropyran derivatives.

    Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkenes or alkanes.

Scientific Research Applications

4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-3-yl)-1-(prop-2-yn-1-yl)piperidine is unique due to its combination of a piperidine ring, an oxan-3-yl group, and a prop-2-ynyl group. This unique structure allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable in diverse scientific research applications.

Properties

IUPAC Name

4-(oxan-3-yl)-1-prop-2-ynylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-7-14-8-5-12(6-9-14)13-4-3-10-15-11-13/h1,12-13H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAKINZGUXVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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